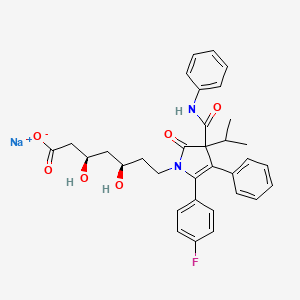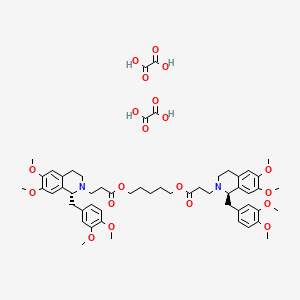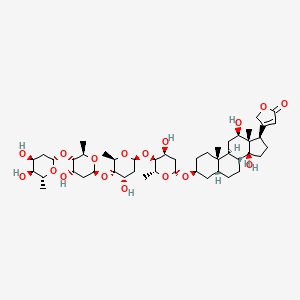
ジゴキサイド
説明
Digoxoside is a compound derived from the leaves of a digitalis plant . It is used in the treatment of heart failure and atrial fibrillation, a heart rhythm disorder of the atria . The molecular formula of Digoxoside is C47H74O17 .
Molecular Structure Analysis
The molecular structure of Digoxoside involves a complex arrangement of carbon, hydrogen, and oxygen atoms . The exact structural analysis is not available in the searched resources.科学的研究の応用
医学: 心臓治療
ジゴキサイドは、心臓病の治療において重要な役割を果たしてきました。ジゴキサイドは、心不全と不整脈の管理における有効性で知られるカルデノリドです。 そのメカニズムは、Na+/K±ATPaseポンプの阻害を伴い、細胞内カルシウムの増加と心臓収縮力の増強につながります {svg_1}。 ただし、治療域が狭いことから、患者のレベルを監視して毒性を回避することが重要です {svg_2}.
分子生物学: 核酸標識
分子生物学では、ジゴキサイド誘導体は、非放射性検出法における核酸の標識に使用されます。 ジゴキシゲニン(DIG)標識システムは、ジゴキシゲニンを使用してDNAまたはRNAを標識し、その後、抗DIG抗体を用いて高特異性で検出できます {svg_3}。 この方法は、インサイチューハイブリダイゼーションやPCR産物解析など、さまざまな用途に不可欠です {svg_4}.
臨床研究: 診断アッセイ
ジゴキサイド化合物は、血漿中のジゴキシンレベルを検出するためのアッセイの開発を通じて、臨床研究に組み込まれてきました。 これらのアッセイは、患者の治療レベルの監視とジゴキシン毒性の予防に不可欠です {svg_5}。 アッセイは、マイクロフルイディックチップで使用できるように適応させることができ、ポイントオブケア診断における用途を向上させます。
毒性学: 毒性管理
毒性学では、ジゴキサイドの影響を理解することは、過剰摂取と毒性の管理に不可欠です。 ジゴキサイド毒性は、重篤な臨床症状を引き起こす可能性があり、その研究は、ジゴキシン特異的Fabフラグメントなどの解毒剤の使用を含む、治療プロトコルの開発に役立ちます {svg_6}.
薬理学: 薬物メカニズム研究
ジゴキサイドの薬理学における役割には、RORγ/RORγT受容体活性化因子としての作用機序の研究が含まれます。 これは、Th17細胞媒介疾患などの疾患に対する治療法の開発に影響を与えます {svg_7}。 薬力学と薬物動態に関する研究は、投与量と治療的使用に関する情報を提供します。
バイオテクノロジー: タンパク質と抗体の結合
バイオテクノロジーでは、ジゴキサイド誘導体は、さまざまなアッセイのためのタンパク質と抗体の結合に使用されます。 ジゴキシゲニンシステムは、生体分子を検出するための感度が高く特異的なプローブを作成するのに特に役立ちます {svg_8}.
環境科学: 毒素検出
ジゴキサイドには直接関係しませんが、ジゴキシン検出の原理は、環境科学における環境毒素の検出に適用できます。 ジゴキシンアッセイ用に開発された方法論は、環境サンプル中の毒素レベルの監視に適応させることができます {svg_9}.
臨床薬理学: 治療薬モニタリング
ジゴキサイドの臨床薬理学的応用は、治療薬モニタリングにまで及び、薬物レベルが治療範囲内にあることを確認して、有効性を最大化し、毒性を最小限に抑えます。 これは、ジゴキシンなどの治療指数が狭い薬物にとって特に重要です {svg_10}.
作用機序
Target of Action
Digoxoside, also known as Digoxigenin Tetradigitoxoside, primarily targets the Na+/K±ATPase enzyme . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes .
Mode of Action
Digoxoside interacts with its target, the Na+/K±ATPase enzyme, by binding to it . This binding inhibits the activity of the enzyme, disrupting the balance of sodium and potassium ions within the cell . The disruption of this balance can lead to changes in cell function and physiology .
Biochemical Pathways
The primary biochemical pathway affected by Digoxoside is the sodium-potassium pump mechanism . By inhibiting the Na+/K±ATPase enzyme, Digoxoside disrupts this pump’s function, leading to an accumulation of sodium ions inside the cell and a decrease in the intracellular concentration of potassium ions . This ion imbalance can affect various downstream cellular processes, including cell signaling and neurotransmission .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of Digoxoside, determining how much of the administered dose reaches the target site of action .
生化学分析
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Digoxoside at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or how it affects localization or accumulation .
特性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-21-41(54)31(48)16-38(57-21)62-43-23(3)59-40(18-33(43)50)64-44-24(4)60-39(19-34(44)51)63-42-22(2)58-37(17-32(42)49)61-27-9-11-45(5)26(14-27)7-8-29-30(45)15-35(52)46(6)28(10-12-47(29,46)55)25-13-36(53)56-20-25/h13,21-24,26-35,37-44,48-52,54-55H,7-12,14-20H2,1-6H3/t21-,22-,23-,24-,26-,27+,28-,29-,30+,31+,32+,33+,34+,35-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJFVWFSYHOTB-YQIAHCFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CC(C8(C7(CCC8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H](C[C@@H]4O)O[C@H]5CC[C@]6([C@@H](C5)CC[C@@H]7[C@@H]6C[C@H]([C@]8([C@@]7(CC[C@@H]8C9=CC(=O)OC9)O)C)O)C)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31539-05-6 | |
| Record name | EINECS 250-687-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGOXOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EJ5Y5DB53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How do digoxin and digitoxin exert their effects on the heart, and what are the potential consequences of overdose?
A1: Digoxin and digitoxin belong to a class of drugs called cardiac glycosides. They exert their therapeutic effects by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes []. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects calcium handling within the cells. The elevated intracellular calcium levels enhance myocardial contractility, leading to a stronger heartbeat.
Q2: Can you describe the analytical method used in the study to detect and quantify the cardiac glycosides in the patient's samples?
A2: The study employed a highly specific and sensitive technique called liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) to determine the levels of various cardiac glycosides and their metabolites in the patient's serum and urine samples [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
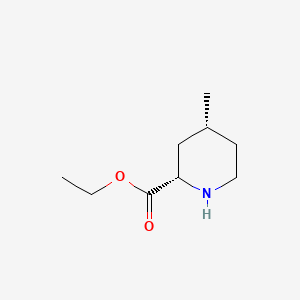
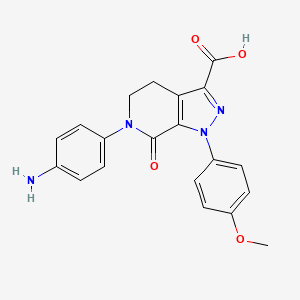

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)
![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
